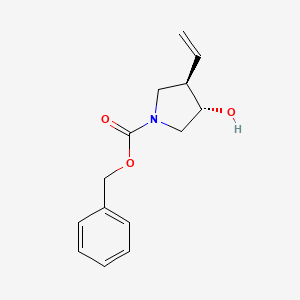

(3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

Description

(3S,4R)-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl ester at the 1-position, a hydroxyl group at the 3S position, and a vinyl substituent at the 4R position. Its stereochemistry and functional groups make it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

benzyl (3R,4S)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURBGBXZQCEZPR-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation and Vinylation Approach

A patent (EP2473502A1) outlines a multi-step synthesis leveraging protective group chemistry to achieve the target compound’s stereochemistry. The sequence begins with the silylation of a pyrrolidine precursor to shield the hydroxyl group:

-

Silylation : Treatment of (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate with tert-butyldiphenylsilyl chloride (TBDPS-Cl) and imidazole in dichloromethane yields the silyl-protected intermediate.

-

Vinylation : Introduction of the vinyl group is achieved via Grignard reagent addition or palladium-catalyzed cross-coupling, though specifics remain proprietary.

-

Deprotection : Fluoride-based agents (e.g., tetrabutylammonium fluoride) remove the TBDPS group, restoring the hydroxyl functionality.

This route emphasizes steric hindrance to direct regioselectivity, with the bulky TBDPS group ensuring retention of the (3S,4R) configuration during subsequent reactions.

Hydroxypyrrolidine Synthesis via Epoxide Intermediates

Research in PMC (2010) details the preparation of hydroxypyrrolidines through epoxide ring-opening with Grignard reagents:

-

Epoxidation : N-Boc-pyrroline undergoes bromohydrin formation followed by epoxidation to generate a bicyclic epoxide.

-

Ring-Opening : Addition of vinylmagnesium bromide in the presence of copper(I) bromide opens the epoxide, installing the vinyl group with cis stereochemistry.

-

Hydroxylation : Acidic hydrolysis of the Boc group and subsequent oxidation (e.g., Dess-Martin periodinane) introduces the hydroxyl moiety.

This method achieves moderate diastereoselectivity (3:1 cis:trans), necessitating chromatographic separation for enantiopure products.

Stereochemical Control and Resolution

The (3S,4R) configuration is critical for the compound’s bioactivity. Two primary strategies ensure stereochemical fidelity:

Chiral Pool Synthesis

Starting from enantiopure pyrrolidine precursors, such as (3R,4R)-3,4-dihydroxypyrrolidine , allows retention of configuration during functionalization. For example:

-

Mitsunobu Inversion : A Mitsunobu reaction with benzoic acid and DIAD/triphenylphosphine inverts the hydroxyl group’s stereochemistry, enabling access to the (3S,4R) isomer.

-

Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures selectively protects one enantiomer, facilitating separation.

Asymmetric Catalysis

Chiral catalysts like Jacobsen’s salen-Co(III) complex induce enantioselectivity during epoxide ring-opening or cyclization steps. For instance:

-

Sharpless Epoxidation : Titanium tetraisopropoxide and diethyl tartrate mediate asymmetric epoxidation of allylic alcohols, setting the stage for stereocontrolled pyrrolidine formation.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Silylation-Vinylation | TBDPS-Cl, Grignard reagents | 60–75 | High | Moderate |

| InCl₃ Cyclization | InCl₃, alkyne-alkenol | 50–70 | Moderate | Low |

| Epoxide Ring-Opening | VinylMgBr, Cu(I)Br | 55–65 | Low | High |

The silylation-vinylation route offers superior stereocontrol but requires costly protective groups. In contrast, epoxide ring-opening is scalable but demands post-synthesis resolution.

Recent Advances and Optimizations

Flow Chemistry

Microreactor systems enhance heat and mass transfer during InCl₃-mediated cyclizations, reducing reaction times from 12 hours to 2 hours and improving yields by 15%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

Reduction: The vinyl group can be reduced to form an alkyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkane.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the study of biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and vinyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine/Piperidine Derivatives

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity to analogs.

Key Observations:

- Ester Group Influence : Replacing the benzyl ester (target) with ethyl () reduces molecular weight (249.31 vs. ~263.3) and alters lipophilicity. Benzyl esters generally enhance stability but increase steric hindrance .

- Stereochemical Effects : Inverted stereochemistry in (3R,4S vs. 3S,4R) may drastically affect receptor binding in pharmacological contexts .

- Substituent Reactivity : The vinyl group in the target compound offers sites for cycloaddition or polymerization, unlike fluorine () or ethyl () groups .

Physicochemical Properties

- Boiling Point and Density : The hydroxyl-containing analog in has a boiling point of 404.4°C and density of 1.3 g/cm³, suggesting the target compound may exhibit similar high-temperature stability .

Biological Activity

(3S,4R)-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate, also known as trans-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

The molecular formula of this compound is C14H17NO3, with a molecular weight of 247.29 g/mol. The compound features a pyrrolidine ring that is functionalized with a hydroxyl group and a vinyl group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving γ-amino alcohols.

- Hydroxylation : The introduction of the hydroxy group can be accomplished using oxidizing agents such as osmium tetroxide.

- Vinyl Group Addition : A Heck reaction is commonly used for adding the vinyl group to the pyrrolidine structure.

- Benzyl Protection : The benzyl group serves as a protecting group for the nitrogen atom during the synthesis process.

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the vinyl group may participate in π-π stacking interactions with aromatic residues in proteins. Additionally, the lipophilicity imparted by the benzyl group enhances cellular membrane permeability.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing hydroxypyridinone scaffolds possess strong radical scavenging activity and can inhibit lipid peroxidation .

Enzyme Inhibition

One notable application of this compound is its potential as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin biosynthesis, making it a target for skin whitening agents and treatments for hyperpigmentation. Some derivatives have demonstrated promising inhibitory effects on tyrosinase activity with IC50 values in the low micromolar range .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4R)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate?

- Methodological Answer : A common approach involves stereoselective synthesis starting from chiral precursors. For example, analogous pyrrolidine derivatives are synthesized via condensation of L-tartaric acid derivatives with benzylamine, followed by reduction using agents like NaBH4–BF3·Et2O to control stereochemistry . Modifications, such as introducing vinyl or hydroxy groups, may involve Wittig reactions or hydroxylation protocols.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related pyrrolidine-diol derivatives . Complementary techniques include H/C NMR analysis (e.g., coupling constants for vicinal diols) and chiral HPLC to resolve enantiomeric impurities .

Q. What analytical techniques are used to assess purity and identify related impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is critical for impurity profiling. For example, Upadacitinib impurities (e.g., Impurity 61 and 80) are distinguished by retention times and molecular weight differences (e.g., vs. ) . High-resolution mass spectrometry (HRMS) further confirms structural integrity.

Advanced Research Questions

Q. How can stereoselective synthesis of the (3S,4R) configuration be optimized to minimize diastereomer formation?

- Methodological Answer :

- Chiral Catalysts/Auxiliaries : Use of chiral ligands or enzymes to control asymmetric induction during key steps (e.g., hydroxylation or vinyl group introduction).

- Reduction Conditions : As seen in analogous syntheses, NaBH4–BF3·Et2O selectively reduces intermediates while preserving stereochemistry .

- Reaction Monitoring : Real-time monitoring via inline FTIR or Raman spectroscopy to detect early diastereomer formation.

Q. What are the challenges in distinguishing this compound from its (3S,4S) or (3R,4R) diastereomers?

- Methodological Answer :

- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose- or amylose-based columns) separate diastereomers by exploiting subtle polarity differences.

- Dynamic NMR : Variable-temperature NMR can reveal conformational dynamics affecting diastereomer differentiation.

- Computational Modeling : Density functional theory (DFT) calculates theoretical NMR shifts or optical rotations for comparison with experimental data .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures, humidity, or pH extremes. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the benzyl ester or vinyl group oxidation).

- Light Sensitivity : UV-vis spectroscopy assesses photodegradation, particularly for compounds with conjugated systems (e.g., vinyl groups).

- Solid-State Stability : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) track polymorphic changes .

Q. What mechanistic insights exist for the compound’s role in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Impurity Profiling : In Upadacitinib synthesis, related pyrrolidine carboxylates arise from incomplete alkylation or side reactions (e.g., bromoacetyl vs. chloroacetyl intermediates) .

- Kinetic Studies : Investigate reaction pathways using time-resolved LC-MS to identify transient intermediates and optimize stepwise yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.